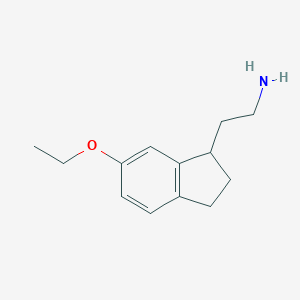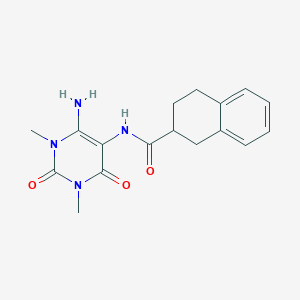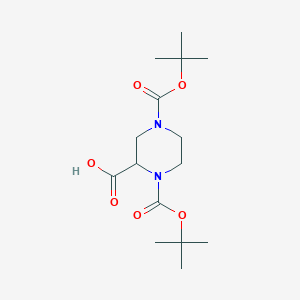
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine, commonly known as KF-1, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. KF-1 belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
作用機序
KF-1 acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. The exact mechanism of action of KF-1 is still being studied, but it is believed to involve the modulation of dopaminergic and serotonergic neurotransmission.
生化学的および生理学的効果
KF-1 has been shown to increase dopamine levels in the prefrontal cortex, striatum, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and decision-making. It also increases serotonin levels in the hippocampus, which is involved in the regulation of memory and mood. KF-1 has been found to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function and memory.
実験室実験の利点と制限
KF-1 has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its low toxicity. However, KF-1 is still a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
将来の方向性
There are several future directions for the research of KF-1. One area of interest is its potential as a treatment for addiction, as dopamine plays a crucial role in the reward pathway and drug-seeking behavior. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease, which involves the degeneration of dopaminergic neurons. Additionally, more research is needed to fully understand the mechanism of action of KF-1 and its potential side effects.
In conclusion, KF-1 is a novel psychoactive substance with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high selectivity for the dopamine transporter, ability to cross the blood-brain barrier, and low toxicity make it a promising compound for further research. However, more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
合成法
KF-1 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-indene with ethyl bromide, followed by reduction with sodium borohydride, and finally, reductive amination with ethylenediamine. This synthesis method has been optimized to yield high purity and yield of KF-1.
科学的研究の応用
KF-1 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. KF-1 has also been shown to have anxiolytic and antidepressant effects in animal models.
特性
CAS番号 |
178677-04-8 |
|---|---|
製品名 |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC名 |
2-(6-ethoxy-2,3-dihydro-1H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-6-5-10-3-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7-8,14H2,1H3 |
InChIキー |
BFLISTOFDBAQKR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
正規SMILES |
CCOC1=CC2=C(CCC2CCN)C=C1 |
同義語 |
1H-Indene-1-ethanamine,6-ethoxy-2,3-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)



![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)








